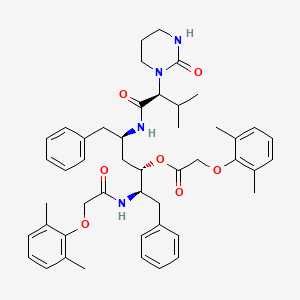

Lopinavir Impurity S

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lopinavir Impurity S is a related substance of the antiretroviral drug Lopinavir, which is used for the inhibition of HIV protease. Impurities in pharmaceutical compounds like Lopinavir are often formed during the manufacturing process due to side reactions, carryover from raw materials, or degradation. Identifying and characterizing these impurities is crucial for ensuring the quality and safety of the drug .

Métodos De Preparación

The synthesis of Lopinavir Impurity S involves specific reaction conditions and reagents. One common method includes the reaction of Lopinavir with chlorosulfonic acid in the presence of triethylamine. The reaction is typically carried out in dichloromethane at low temperatures (0–5°C) and then stirred at room temperature (25–30°C) for a couple of hours. The reaction mass is then washed with aqueous sodium bicarbonate solution, and the organic layer is concentrated under reduced pressure to yield the impurity .

Análisis De Reacciones Químicas

Lopinavir Impurity S undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Analytical Chemistry

- Detection and Quantification : Lopinavir Impurity S is utilized in developing analytical methodologies to detect and quantify impurities in pharmaceutical formulations. A validated UPLC method demonstrated its effectiveness in analyzing Lopinavir and its impurities, achieving limits of detection as low as 0.425 µg/mL for Lopinavir impurities .

- Stability Studies : Analytical methods are vital for assessing the stability of Lopinavir formulations under various conditions, ensuring that impurities do not exceed acceptable levels during storage and use.

2. Biological Studies

- Efficacy Assessment : Research on the biological activity of this compound helps understand its potential impact on the drug's efficacy. Studies have indicated that impurities can affect the pharmacodynamics and pharmacokinetics of the main active ingredients .

- Safety Evaluation : Investigating the safety profile of impurities is essential for regulatory compliance. Understanding how this compound interacts with biological systems can provide insights into potential adverse effects.

3. Pharmaceutical Industry

- Quality Control : Monitoring impurities like this compound during manufacturing processes is crucial for maintaining product quality. Regulatory agencies require stringent impurity profiling to ensure that pharmaceutical products meet safety standards.

- Formulation Development : Knowledge of impurities aids in formulating more stable and effective drug products, reducing the likelihood of adverse reactions due to unknown or poorly characterized substances.

Table 1: Limits of Detection and Quantification

| Compound | Limit of Detection (µg/mL) | Limit of Quantification (µg/mL) |

|---|---|---|

| Lopinavir | 0.332 | 0.831 |

| Ritonavir | 0.488 | 1.220 |

| Lopinavir Impurities | 0.425 - 1.353 | Not specified |

Table 2: Recovery Rates for Known Impurities

| Concentration Level (%) | Recovery Rate (%) |

|---|---|

| 50 | 89.61 |

| 100 | 108.22 |

| 150 | Within acceptance criteria |

Case Studies

Case Study 1: UPLC Method Validation

A study conducted by Killi et al. focused on developing a UPLC method to quantify Lopinavir and its impurities, including this compound. The method demonstrated high specificity and linearity with a correlation coefficient greater than 0.990, validating its use for routine analysis in quality control laboratories .

Case Study 2: Impurity Profile Analysis

In another investigation, researchers analyzed several related substances in commercial Lopinavir formulations using HPLC techniques. The study highlighted the importance of identifying impurities at low concentrations to ensure compliance with safety standards .

Mecanismo De Acción

The mechanism of action of Lopinavir Impurity S is not well-documented, as it is primarily studied as a related substance rather than an active pharmaceutical ingredient. understanding its formation and behavior is crucial for ensuring the overall efficacy and safety of Lopinavir. The impurity may interact with molecular targets and pathways involved in the drug’s metabolism and stability .

Comparación Con Compuestos Similares

Lopinavir Impurity S can be compared with other related substances of Lopinavir, such as:

Sulfolopinavir: Another impurity formed during the synthesis of Lopinavir, characterized by the presence of a sulfone group.

Lopinavirphenoxyacetamide: An impurity with a phenoxyacetamide moiety.

Lopinaviroxazine: An impurity containing an oxazine ring.

Each of these impurities has unique structural features and chemical properties, which can influence their behavior and impact on the quality of the drug .

Propiedades

Número CAS |

943250-65-5 |

|---|---|

Fórmula molecular |

C47H58N4O7 |

Peso molecular |

791.0 g/mol |

Nombre IUPAC |

[(2S,3S,5S)-2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-5-[[(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl]amino]-1,6-diphenylhexan-3-yl] 2-(2,6-dimethylphenoxy)acetate |

InChI |

InChI=1S/C47H58N4O7/c1-31(2)43(51-25-15-24-48-47(51)55)46(54)49-38(26-36-20-9-7-10-21-36)28-40(58-42(53)30-57-45-34(5)18-14-19-35(45)6)39(27-37-22-11-8-12-23-37)50-41(52)29-56-44-32(3)16-13-17-33(44)4/h7-14,16-23,31,38-40,43H,15,24-30H2,1-6H3,(H,48,55)(H,49,54)(H,50,52)/t38-,39-,40-,43-/m0/s1 |

Clave InChI |

GLRUDDIFBLTZDO-PUTFYWIISA-N |

SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)OC(=O)COC5=C(C=CC=C5C)C |

SMILES isomérico |

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)OC(=O)COC5=C(C=CC=C5C)C |

SMILES canónico |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)OC(=O)COC5=C(C=CC=C5C)C |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

Lopinavir O-Phenoxyacetyl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.